ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate
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Overview
Description
“Ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate” is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . This compound contains a 1,2,3-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, such as “ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate”, can be accomplished using “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of “ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate” can be characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Treatment of Cancer Cells
Indole derivatives, which can be synthesized using the compound, have shown potential in the treatment of cancer cells . For example, compound 10ec induced the apoptosis of BT-474 cells .
Antiviral Activity
1,2,3-Triazole derivatives, including the compound , have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activity .
Anti-Inflammatory Activity
Indole derivatives possess anti-inflammatory activity . Therefore, the compound could potentially be used in the synthesis of anti-inflammatory drugs.
Antimicrobial Activity
Indole derivatives also possess antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial agents.
Antitubercular Activity
1,2,3-Triazole derivatives have shown antitubercular activity . This suggests potential applications of the compound in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests potential applications of the compound in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have shown antimalarial activity . This suggests potential applications of the compound in the treatment of malaria.
Mechanism of Action
Target of Action
It is known that the1,2,3-triazole moiety in the compound actively contributes to binding to the active site of enzymes .
Mode of Action
The mode of action of this compound is likely related to the 1,2,3-triazole ring . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
Compounds containing the1,2,3-triazole ring are known to have diverse biological activities . They can affect a wide range of biochemical pathways, leading to various downstream effects.
Result of Action
Compounds containing the1,2,3-triazole ring are known to have diverse biological activities . These can range from antiviral, anti-inflammatory, and anticancer activities to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
ethyl 4-(5-methyl-4-nitrotriazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-3-20-12(17)9-4-6-10(7-5-9)15-8(2)11(13-14-15)16(18)19/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZJFWBNLEZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate |
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